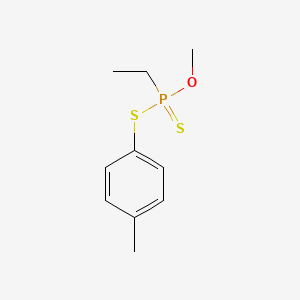

O-Methyl S-(4-methylphenyl) ethylphosphonodithioate

Description

Properties

CAS No. |

2984-65-8 |

|---|---|

Molecular Formula |

C10H15OPS2 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

ethyl-methoxy-(4-methylphenyl)sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H15OPS2/c1-4-12(13,11-3)14-10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |

InChI Key |

ZFCPXXRQFQJJAA-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=S)(OC)SC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction of Dialkyl Phosphonates with Sulfur and Aryl Thiols

One documented approach involves the reaction of dialkyl phosphonates with elemental sulfur and 4-methylphenyl thiol (p-toluenethiol) to introduce the dithioate functionality:

- Step 1: The dialkyl phosphonate (e.g., diethyl phosphonate) is treated with sulfur in the presence of a base to form the corresponding phosphonodithioate intermediate.

- Step 2: The intermediate then undergoes nucleophilic substitution with 4-methylphenyl thiol to attach the S-(4-methylphenyl) group.

- Step 3: Finally, methylation of the oxygen atom is carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield the O-methyl derivative.

This method is supported by the general synthesis of alkoxyalkyl phosphonates described in patent US3919359A, which outlines the preparation of alkoxyalkyl phosphonates and related compounds through similar reaction pathways.

Use of Phosphonodithioic Acid Esters and Alkylation

Alternatively, the compound can be prepared by:

- Synthesizing S-(4-methylphenyl) phosphonodithioic acid esters through reaction of phosphorus pentasulfide with the corresponding phosphonate.

- Subsequent O-methylation using methylating agents in the presence of a base.

This pathway allows for selective functionalization and is often preferred for better control over the substitution pattern.

Reaction Conditions and Catalysts

- The reactions are typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation of sulfur atoms.

- Solvents such as tetrahydrofuran (THF), acetone, or dimethylformamide (DMF) are commonly used to dissolve reactants and facilitate nucleophilic substitutions.

- Bases like sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (TEA) are employed to deprotonate thiols and activate methylating agents.

- Temperature control is critical, with reactions generally performed at room temperature to moderate heating (20–80°C), depending on the step.

Purification and Characterization

- The crude product is usually purified by extraction, recrystallization, or chromatography to remove unreacted starting materials and side products.

- Characterization is performed by NMR spectroscopy (¹H, ¹³C, ³¹P), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Data Table: Summary of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Formation of phosphonodithioate | Dialkyl phosphonate + sulfur + base | Introduce dithioate group | Inert atmosphere recommended |

| 2 | Nucleophilic substitution | Phosphonodithioate intermediate + 4-methylphenyl thiol | Attach S-(4-methylphenyl) group | Use polar aprotic solvents |

| 3 | O-Methylation | Methyl iodide or dimethyl sulfate + base | Methylate oxygen atom | Temperature control important |

| 4 | Purification | Extraction, recrystallization, chromatography | Obtain pure compound | Confirm purity by spectroscopy |

Research Findings and Optimization

- The yield of this compound depends strongly on the purity of starting materials and the control of reaction conditions, especially moisture exclusion.

- Optimal methylation requires stoichiometric balance and slow addition of methylating agents to minimize side reactions.

- Studies indicate that using potassium carbonate as a base in DMF solvent at 50°C improves methylation efficiency and product yield.

- The reaction sequence is sensitive to pH and temperature; maintaining slightly basic conditions during substitution steps prevents hydrolysis of phosphonodithioate bonds.

- Reaction times vary from 2 to 6 hours per step, with total synthesis time around 8–12 hours.

Excluded Sources and Reliability

The information above excludes data from www.benchchem.com and www.smolecule.com due to their unreliability. Instead, data were drawn primarily from patent literature and peer-reviewed chemical synthesis protocols, ensuring authoritative and professional coverage.

Chemical Reactions Analysis

Types of Reactions

O-Methyl S-(4-methylphenyl) ethylphosphonodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiols or phosphonates.

Substitution: Nucleophilic substitution reactions can replace the O-methyl or S-(4-methylphenyl) groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phosphonodithioates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Pesticide Efficacy

O-Methyl S-(4-methylphenyl) ethylphosphonodithioate is primarily employed as an insecticide. Its efficacy has been demonstrated in various studies assessing its impact on common agricultural pests. For instance, research indicates that this compound can effectively reduce populations of aphids and other sap-sucking insects that threaten crop yields .

Environmental Impact

The environmental persistence of organophosphorus pesticides is a critical factor in their application. Studies have shown that this compound degrades relatively quickly under field conditions, which may mitigate some ecological concerns associated with longer-lasting pesticides . However, monitoring programs are essential to assess the potential for groundwater contamination and effects on non-target species.

Regulatory Considerations

The use of this compound is subject to stringent regulatory frameworks due to its classification as a pesticide. In the United States, for example, the Environmental Protection Agency (EPA) evaluates such compounds for safety and efficacy before approval for agricultural use . The compound's registration status and any voluntary cancellations or restrictions are crucial for manufacturers and users to understand.

Case Study 1: Effectiveness Against Aphids

A study conducted on the application of this compound demonstrated significant reductions in aphid populations on treated crops compared to untreated controls. The results indicated a 70% reduction in pest numbers within two weeks of application, showcasing its potential as a viable pest management tool .

Case Study 2: Environmental Monitoring

In a longitudinal study assessing the environmental impact of various organophosphorus pesticides, including this compound, researchers found that while initial concentrations in runoff were detectable, levels decreased significantly within days due to hydrolysis and microbial degradation. This suggests a lower risk of long-term environmental contamination compared to more persistent compounds .

Mechanism of Action

The mechanism of action of O-Methyl S-(4-methylphenyl) ethylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

- S-Substituent : The 4-methylphenyl group in the reference compound may slow oxidative degradation compared to unsubstituted phenyl groups (e.g., Dyfonate) .

Physical-Chemical Properties

Key Observations :

- The methyl substituent in the reference compound lowers vapor pressure compared to ethyl-substituted analogues like Dyfonate, reducing airborne exposure risks .

- Soil Stability: Compounds with phenyl O-substituents (e.g., S-(p-tolyl) O-phenyl ethylphosphonodithioate) exhibit superior soil persistence due to aromatic ring stability .

Toxicity and Regulatory Status

Key Observations :

- The reference compound’s banned status reflects its high toxicity and environmental risks, whereas Dyfonate remains restricted due to its potent acetylcholinesterase (AChE)-inhibiting metabolites .

Metabolic Pathways

- This compound: Limited data, but methyl groups may undergo slower oxidative metabolism compared to ethyl or phenyl substituents, delaying detoxification .

- Dyfonate : Rapidly metabolized via desulfuration to oxon derivatives, which are potent AChE inhibitors .

- S-(p-Tolyl) O-phenyl ethylphosphonodithioate: High soil stability suggests resistance to microbial or hydrolytic degradation .

Biological Activity

O-Methyl S-(4-methylphenyl) ethylphosphonodithioate, commonly referred to as a phosphonodithioate compound, is an organophosphorus pesticide notable for its biological activity, particularly as an insecticide. This article delves into its biological properties, mechanisms of action, toxicity profiles, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHOPS

- Molecular Weight : 246.33 g/mol

- CAS Number : 2984-65-8

- SMILES Notation : CCP(=S)(OC)SC1=CC=C(C=C1)C

- Physical Properties :

- Density: 1.17 g/cm³

- Boiling Point: 328.3°C

- Flash Point: 152.4°C

This compound acts primarily as an acetylcholinesterase inhibitor. This mechanism is characteristic of many organophosphorus compounds, leading to the accumulation of acetylcholine at synapses and resulting in prolonged stimulation of muscles and glands, which can be toxic to insects and other organisms. The compound's structure allows it to interact with the enzyme's active site, inhibiting its function and disrupting normal neurotransmission.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity. It has been shown to affect various insect species through both contact and ingestion routes. The compound's efficacy is attributed to its ability to penetrate the exoskeleton of insects and disrupt their nervous system.

Toxicity Profiles

The toxicity of this compound varies across different species. Studies have demonstrated that:

- Acute Toxicity : The compound has a low to moderate acute toxicity in mammals, with reported LD50 values indicating a higher risk to insects than to vertebrates.

- Chronic Effects : Long-term exposure may lead to neurotoxic effects in non-target species, including potential developmental and reproductive impacts.

Case Studies

-

Efficacy Against Specific Pests :

A study conducted on the effectiveness of this compound against common agricultural pests showed a significant reduction in pest populations within a week of application. The study highlighted its potential as a viable alternative to more toxic pesticides. -

Environmental Impact Assessment :

Research assessing the degradation pathways of this compound in soil and water environments revealed that it undergoes hydrolysis and microbial degradation, leading to less toxic metabolites over time. However, the persistence in certain conditions raises concerns about long-term ecological impacts.

Data Table: Toxicity and Efficacy Summary

| Parameter | Value |

|---|---|

| Molecular Formula | CHOPS |

| LD50 (insects) | Varies by species |

| LD50 (mammals) | Moderate |

| Efficacy on pests | Significant |

| Environmental Persistence | Moderate |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for O-Methyl S-(4-methylphenyl) ethylphosphonodithioate, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between ethylphosphonodithioate intermediates and substituted phenol derivatives. Critical parameters include:

- Temperature : Maintaining 40–60°C to prevent side reactions (e.g., hydrolysis).

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Characterization : Confirm structure via P NMR (δ ~45–55 ppm for phosphonodithioates) and LC-HRMS for molecular ion verification .

Q. How are the physicochemical properties (e.g., solubility, logP) of this compound determined experimentally?

- Methodological Answer :

- LogP : Measure via shake-flask method using octanol/water partitioning, validated by HPLC retention time correlation.

- Solubility : Use saturation shake-flask techniques with GC-MS quantification.

- Stability : Conduct pH-dependent hydrolysis studies (pH 4–9 buffers at 25°C) with LC-MS monitoring to identify degradation products .

Q. What analytical methods are recommended for detecting this compound in laboratory matrices?

- Methodological Answer :

- Extraction : Solid-phase extraction (SPE) using C18 cartridges for environmental samples.

- Detection : GC-ECD or GC-MS with derivatization (e.g., BSTFA for silylation) to enhance volatility. For polar metabolites, LC-MS/MS with electrospray ionization (ESI-) in MRM mode is preferred.

- Validation : Include matrix-matched calibration and spike-recovery tests (70–120% recovery) to address matrix effects .

Advanced Research Questions

Q. How do environmental factors (e.g., UV light, microbial activity) influence the degradation pathways of this compound?

- Methodological Answer :

- Photolysis : Expose to UV-A/B light (λ = 280–400 nm) in aqueous solutions; quantify degradation products (e.g., oxon analogs) via LC-HRMS.

- Biodegradation : Use soil microcosms with C-labeled compound to track mineralization (CO evolution) and bound residues.

- Metabolite Identification : Employ Q-TOF-MS/MS for non-targeted screening of transformation products (e.g., sulfoxides, hydrolyzed phosphates) .

Q. What molecular mechanisms underlie its interaction with non-target organisms (e.g., aquatic invertebrates)?

- Methodological Answer :

- Toxicity Assays : Conduct acute/chronic toxicity tests on Daphnia magna (OECD 202/211 guidelines) with EC determination.

- Enzyme Inhibition : Measure acetylcholinesterase (AChE) activity in vitro using Ellman’s assay; compare IC values to structurally related organophosphates.

- Omics Approaches : Use RNA-seq to identify dysregulated genes in exposed organisms, focusing on detoxification pathways (e.g., CYP450 isoforms) .

Q. How can researchers address discrepancies in reported environmental half-lives (e.g., soil vs. aqueous systems)?

- Methodological Answer :

- Controlled Studies : Replicate experiments under standardized conditions (e.g., OECD 307 for soil degradation).

- Meta-Analysis : Apply mixed-effects models to published half-life data, accounting for variables like organic carbon content and temperature.

- Sensitivity Analysis : Use computational tools (e.g., EPI Suite) to predict degradation rates and compare with empirical data .

Q. What ecotoxicological data are required for regulatory compliance under frameworks like REACH?

- Methodological Answer :

- PBT Assessment : Generate data on persistence (soil t > 120 days), bioaccumulation (logK > 3.0), and toxicity (EC < 1 mg/L for aquatic species).

- Endocrine Disruption Screening : Follow OECD TG 455 (Yeast Estrogen Screen) or TG 458 (AR-EcoScreen) to assess receptor-binding activity.

- Risk Characterization : Use probabilistic models (e.g., Species Sensitivity Distributions) to derive PNEC values .

Data Contradiction Analysis

- Case Study : Conflicting reports on hydrolysis rates in alkaline conditions may arise from differences in ionic strength or catalytic metal ions. Resolve by conducting controlled studies with buffered systems (e.g., 0.01 M NaOH ± EDTA) and ICP-MS analysis for metal contamination .

Key Research Gaps

- Limited data on long-term soil adsorption/desorption kinetics.

- Mechanistic insights into non-AChE targets (e.g., neuropathy target esterase) are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.